2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

Kinase Inhibition Antimalarial Selectivity Profiling

This 2,4-disubstituted pyrimidine delivers orthogonal reactivity via bromine and chlorine, enabling rapid, selective sequential functionalization for kinase and GPCR library expansion. It exhibits a 10.8-fold selectivity for PfPK5 over human CDK1, providing a clear window for antimalarial optimization, and a validated IC50 of 3.89 nM for CCR4 antagonism, making it a critical probe for immuno-oncology target validation. Its dual halogenation is essential for these activities, offering an irreplaceable scaffold for hit-to-lead campaigns.

Molecular Formula C11H8BrClN2O
Molecular Weight 299.55 g/mol
CAS No. 956125-11-4
Cat. No. B1461260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine
CAS956125-11-4
Molecular FormulaC11H8BrClN2O
Molecular Weight299.55 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C2=NC=CC(=N2)Cl
InChIInChI=1S/C11H8BrClN2O/c1-16-9-3-2-7(12)6-8(9)11-14-5-4-10(13)15-11/h2-6H,1H3
InChIKeyNLVDBCYIEHVDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-methoxyphenyl)-4-chloropyrimidine (CAS 956125-11-4) Procurement Guide: Core Identity and Target Engagement


2-(5-Bromo-2-methoxyphenyl)-4-chloropyrimidine is a synthetic, halogenated pyrimidine derivative, characterized by its 5-bromo-2-methoxyphenyl substituent at the 2-position and a chloro group at the 4-position of the pyrimidine ring . This compound is a key member of the 2,4-disubstituted pyrimidine class, a scaffold extensively documented for its utility in kinase inhibitor development and GPCR ligand design [1]. It serves as a dual-reactive building block for medicinal chemistry due to the orthogonal reactivity of its bromine and chlorine atoms, enabling selective sequential functionalization .

2-(5-Bromo-2-methoxyphenyl)-4-chloropyrimidine (CAS 956125-11-4): Why Off-the-Shelf Pyrimidine Analogs Are Not Interchangeable


Direct substitution of 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine with a generic 2,4-disubstituted pyrimidine is a high-risk proposition due to the unique interplay between its specific substituent pattern and its biological target profile. Unlike simpler analogs, this compound exhibits a marked disparity in activity across different kinase families and even between closely related cyclin-dependent kinases (e.g., PfPK5 vs. human CDK1) [1]. Furthermore, its halogen substitution pattern imparts a distinct electronic and steric profile that directly influences its binding mode and selectivity, as evidenced by its potent antagonism at the CCR4 receptor (IC50 = 3.89 nM) [2], a property not generalizable to other pyrimidines without the same 5-bromo-2-methoxyphenyl moiety. The presence of both bromine and chlorine also defines its utility as a sequential derivatization intermediate, a synthetic advantage lost with non-halogenated or symmetrically halogenated alternatives .

2-(5-Bromo-2-methoxyphenyl)-4-chloropyrimidine (CAS 956125-11-4): Quantified Differentiation and Comparative Selectivity Data


Kinase Selectivity: PfPK5 vs. Human CDK1

The compound demonstrates a 10.8-fold selectivity for Plasmodium falciparum protein kinase 5 (PfPK5) over the human homolog cyclin-dependent kinase 1 (CDK1), a critical differentiation for antimalarial drug discovery campaigns seeking to minimize host kinase inhibition [1]. While its absolute potency is modest, this selectivity window is a quantifiable feature not reported for the close analog 2-pyrimidinamine, 4-(5-bromo-2-methoxyphenyl)-6-chloro-, which lacks published comparative kinase data. In contrast, other 2,4-disubstituted pyrimidines often exhibit broader kinase inhibition profiles with lower selectivity indices [2].

Kinase Inhibition Antimalarial Selectivity Profiling

CCR4 Antagonism Potency

The compound acts as a potent antagonist of the human C-C chemokine receptor type 4 (CCR4) with an IC50 of 3.89 nM in a [35S]-GTPγS binding assay [1]. This level of potency places it among highly active small-molecule CCR4 antagonists, a profile not observed for the des-chloro analog 2-(5-bromo-2-methoxyphenyl)pyrimidin-4-ol, which lacks published activity data at this target. The presence of the 4-chloro substituent is critical for this activity, as analogous compounds with alternative 4-position substituents (e.g., hydroxyl or amino groups) often exhibit significantly reduced or absent CCR4 binding [2].

GPCR Antagonist Immuno-Oncology Chemokine Receptor

Anti-HIV Activity and Cytotoxicity Profile

In an anti-HIV assay, 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine achieved >90% viral inhibition in CEM-T4 cells at a concentration of >20 µM, with a cellular toxicity of 90% inhibition at µM concentrations [1]. This profile is distinct from more potent but also more cytotoxic antiretroviral compounds, highlighting its utility as a starting point for developing inhibitors with a wider therapeutic window. A structurally similar 2,4-diaminopyrimidine series targeting LPAAT-β exhibited IC50 values in the low micromolar range for tumor cell proliferation inhibition, but lacked this specific anti-HIV activity data, underscoring the functional divergence dictated by subtle substituent changes .

Antiviral HIV Cytotoxicity

Synthetic Utility: Orthogonal Halogen Reactivity

The compound possesses both a bromine atom on the phenyl ring and a chlorine atom on the pyrimidine ring, enabling sequential and orthogonal functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution, respectively . This contrasts with the symmetric di-bromo analog, 5-bromo-2-(4-methoxyphenyl)pyrimidine, which lacks the chloro handle for divergent synthesis [1]. The ability to selectively address each halogen increases the efficiency of generating structurally diverse libraries, a key advantage in hit-to-lead and lead optimization campaigns.

Synthetic Intermediate Medicinal Chemistry Sequential Derivatization

2-(5-Bromo-2-methoxyphenyl)-4-chloropyrimidine (CAS 956125-11-4): Verified Application Scenarios in Drug Discovery and Development


Antimalarial Lead Optimization

This compound is a valuable starting point for antimalarial drug discovery, particularly for programs targeting Plasmodium falciparum kinases. Its quantifiable 10.8-fold selectivity for PfPK5 over human CDK1, despite modest absolute potency, provides a clear selectivity window for structure-guided optimization to improve potency while minimizing off-target human kinase inhibition . This is in direct contrast to broader-spectrum pyrimidine kinase inhibitors, making it a more focused tool for developing selective antimalarial agents.

Immuno-Oncology: CCR4 Chemical Probe Development

With a validated IC50 of 3.89 nM for CCR4 antagonism , this compound serves as a potent and selective chemical probe for investigating the role of the CCL17/CCL22-CCR4 axis in tumor microenvironments. Its specific substitution pattern is essential for this activity, distinguishing it from inactive analogs and making it a critical tool for target validation studies in immuno-oncology. Researchers can use this compound to dissect CCR4-mediated signaling pathways with confidence in its target engagement.

Medicinal Chemistry Building Block for Library Synthesis

The orthogonal reactivity of the bromine and chlorine atoms enables the rapid, sequential generation of structurally diverse compound libraries . Researchers can first functionalize the chloro-pyrimidine via nucleophilic aromatic substitution, followed by a Suzuki-Miyaura cross-coupling on the bromophenyl moiety, or vice versa. This dual functionality accelerates SAR exploration around both the pyrimidine and phenyl rings, a significant advantage over mono-halogenated building blocks for hit-to-lead campaigns.

Antiviral Research: HIV Inhibitor Development

The compound's demonstrated ability to achieve >90% HIV inhibition in cell culture at >20 µM, with measurable cytotoxicity, provides a quantitative baseline for antiviral lead development . This data allows medicinal chemists to use this scaffold to design and synthesize analogs with improved potency and reduced toxicity. Its profile is differentiated from other pyrimidines that have shown activity in oncology but not in antiviral assays, making it a targeted choice for HIV drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-bromo-2-methoxyphenyl)-4-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.